molecular formula C9H8BrNO3 B8579860 Benzoic acid, 3-(aminocarbonyl)-5-bromo-, methyl ester

Benzoic acid, 3-(aminocarbonyl)-5-bromo-, methyl ester

Cat. No.: B8579860
M. Wt: 258.07 g/mol
InChI Key: CMTXBYJQRCBSAX-UHFFFAOYSA-N
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Description

Benzoic acid, 3-(aminocarbonyl)-5-bromo-, methyl ester is an organic compound with the molecular formula C9H8BrNO3 It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and a carbamoyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 3-(aminocarbonyl)-5-bromo-, methyl ester typically involves the bromination of methyl benzoate followed by the introduction of a carbamoyl group. One common method is:

    Bromination: Methyl benzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.

    Carbamoylation: The brominated intermediate is then reacted with a suitable carbamoylating agent, such as urea or an isocyanate, under controlled conditions to introduce the carbamoyl group at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 3-(aminocarbonyl)-5-bromo-, methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Reduction: Conversion of the carbamoyl group to an amine.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

Scientific Research Applications

Benzoic acid, 3-(aminocarbonyl)-5-bromo-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzoic acid, 3-(aminocarbonyl)-5-bromo-, methyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and carbamoyl groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s biological activity.

Comparison with Similar Compounds

    Methyl 3-bromo-5-fluorobenzoate: Similar structure but with a fluorine atom instead of a carbamoyl group.

    Methyl 3-bromo-5-nitrobenzoate: Contains a nitro group instead of a carbamoyl group.

    Methyl 3-bromo-5-methoxybenzoate: Features a methoxy group in place of the carbamoyl group.

Uniqueness: Benzoic acid, 3-(aminocarbonyl)-5-bromo-, methyl ester is unique due to the presence of both bromine and carbamoyl groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C9H8BrNO3

Molecular Weight

258.07 g/mol

IUPAC Name

methyl 3-bromo-5-carbamoylbenzoate

InChI

InChI=1S/C9H8BrNO3/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H2,11,12)

InChI Key

CMTXBYJQRCBSAX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 3-bromo-5-methoxycarbonyl-benzoic acid (3 g, 11.6 mmol, 1 eq) was added SOCl2 (20 mL) and the reaction heated at reflux overnight. The excess SOCl2 was removed in vacuo and the residue obtained was dissolved in THF (15 mL) and added dropwise to a solution of NH3 (38% aqueous, 30 mL). The precipitate that formed was collected by filtration, washed with water and dried to give the title compound as a white solid (2.8 g, 94%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
94%

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